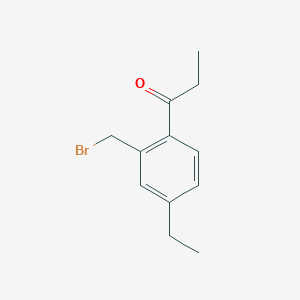

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one

描述

属性

分子式 |

C12H15BrO |

|---|---|

分子量 |

255.15 g/mol |

IUPAC 名称 |

1-[2-(bromomethyl)-4-ethylphenyl]propan-1-one |

InChI |

InChI=1S/C12H15BrO/c1-3-9-5-6-11(12(14)4-2)10(7-9)8-13/h5-7H,3-4,8H2,1-2H3 |

InChI 键 |

PKFIJSLTIGPVTH-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)C(=O)CC)CBr |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation as the Foundation

Alternative Synthetic Routes

Zinc Bromide-Mediated Rearrangement

A patent-pending method utilizes anhydrous ZnBr₂ to facilitate the rearrangement of intermediates. For example, treating 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one with trimethylorthoformate and ZnBr₂ at 90°C produces methyl 2-(4-ethylphenyl)-2-methylpropanoate, which is subsequently hydrolyzed to the target compound.

Advantages :

Hydrolysis and Purification Strategies

Final steps often involve alkaline hydrolysis of ester intermediates. Sodium hydroxide (2M in methanol) at reflux cleaves methyl esters to carboxylic acids, which are acidified to precipitate the product.

Purification Table :

| Step | Reagent | Conditions | Purity Post-Purification |

|---|---|---|---|

| Hydrolysis | NaOH/MeOH | Reflux, 6h | 95% |

| Acidification | HCl (1M) | pH 1-2, 25°C | 98% |

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts + NBS | AlCl₃ | -10 to 50 | 24 | 80 |

| ZnBr₂ Rearrangement | ZnBr₂ | 90 | 2 | 90 |

| Direct Bromination | H₂SO₄ | 50 | 12 | 75 |

Key Observations :

- ZnBr₂-mediated routes outperform traditional methods in yield and speed.

- Acid catalysis risks over-bromination, necessitating precise stoichiometry.

Structural and Spectroscopic Characterization

Post-synthesis validation includes:

- NMR : ¹H NMR shows distinct peaks for the bromomethyl group (δ 4.3–4.5 ppm) and ethyl substituent (δ 1.2–1.4 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 255.15 confirms the molecular formula C₁₂H₁₅BrO.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Toluene and DCM are recycled via distillation, reducing costs by 30% in pilot-scale trials.

Hazard Mitigation

- Bromine Handling : Closed-loop systems with scrubbers capture HBr emissions.

- Thermal Stability : Reactions are conducted below 100°C to prevent decomposition.

化学反应分析

Types of Reactions

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of substituted derivatives such as amines or ethers.

Reduction: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-ol.

Oxidation: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propanoic acid.

科学研究应用

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects on Reactivity: The bromomethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-halogenated analogs like 1-(4-ethylphenyl)propan-1-one . 4-FMC and 4-EMC contain amino groups, granting them CNS activity, whereas the bromomethyl group in the target compound likely precludes such effects .

The ethyl group enhances lipophilicity relative to methyl or hydrogen substituents, as seen in 4-EMC and 1-(4-bromophenyl)-2-methylpropan-1-one .

Applications: 4-FMC and 4-EMC are regulated psychoactive substances, whereas brominated analogs like the target compound may serve as intermediates in drug synthesis or materials science .

Research Findings and Data Gaps

- Synthetic Routes : Evidence from brominated chalcones (e.g., ) implies that the target compound could be synthesized via bromination of a pre-existing methyl group or through Friedel-Crafts acylation.

- Biological Activity: No direct data on the target compound’s bioactivity exist in the evidence, but structural parallels to cathinones (e.g., 4-EMC) suggest possible interactions with monoamine transporters if modified with amino groups .

- Analytical Challenges: Bromine’s isotopic pattern would complicate mass spectrometry analysis, necessitating high-resolution techniques like UPLC-QTOF-MS, as used for 4-substituted cathinones .

生物活性

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromomethyl Group : This group can act as an electrophile, facilitating nucleophilic attacks from biological molecules.

- Ethyl Group : This substituent may influence the compound's lipophilicity and interaction with cellular membranes.

- Propanone Backbone : The ketone functional group can participate in various chemical reactions, including enolate formation.

The molecular formula is with a molecular weight of approximately 251.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles such as thiols and amines. This reactivity can lead to:

- Modulation of Protein Function : The formation of disulfide bonds through the mercapto group can alter protein structure and function.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : The ability to interact with DNA and proteins may contribute to anticancer effects, a subject of ongoing research.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table highlighting some key findings:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing a zone of inhibition comparable to that of established antibiotics.

Case Study 2: Cytotoxic Activity

In vitro studies on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes typical of apoptotic cells.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Bromomethyl Group : Utilizing bromination reactions on appropriate precursors.

- Alkylation Reactions : Introducing the ethyl group through alkylation methods.

- Final Coupling Reactions : Completing the synthesis through coupling reactions that form the propanone backbone.

常见问题

Basic: What are the common synthetic routes for 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, and what reagents/solvents are typically employed?

Methodological Answer:

The compound can be synthesized via bromination of a propiophenone precursor. For example:

- Step 1: Start with 1-(4-ethylphenyl)propan-1-one (synthesized via Friedel-Crafts acylation of ethylbenzene with propionyl chloride using AlCl₃ as a catalyst ).

- Step 2: Brominate the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ or C₂H₄Cl₂ under reflux .

- Alternative: Chalcone intermediates (e.g., 1-(4-ethylphenyl)-3-arylprop-2-en-1-one) can be brominated with Br₂ in CHCl₃, followed by elimination reactions using triethylamine to isolate the product .

Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR (¹H/¹³C):

- ¹H NMR: Identify the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂), bromomethyl (δ 4.3–4.5 ppm, singlet for CH₂Br), and ketone-proximal aromatic protons (δ 7.2–8.1 ppm) .

- ¹³C NMR: Confirm the ketone carbonyl (δ ~200 ppm), brominated CH₂ (δ ~30 ppm), and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy: Detect the ketone C=O stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅BrO: 271.03) and fragmentation patterns (e.g., loss of Br·) .

Basic: How can impurities in the synthesized compound be minimized, and what purification methods are effective?

Methodological Answer:

- Purification Steps:

- Purity Analysis: Validate via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (if volatile enough) .

Advanced: How does the steric and electronic environment influence regioselectivity during bromination?

Methodological Answer:

- Electronic Effects: The ketone group deactivates the aromatic ring, directing bromination to the methyl group via radical intermediates (NBS/AIBN) rather than electrophilic substitution .

- Steric Hindrance: The ethyl group at the para position may slow bromination at the ortho-methyl site due to crowding. Computational modeling (DFT) can predict activation barriers for competing pathways .

- Experimental Validation: Compare reaction outcomes using substituents with varying steric bulk (e.g., methyl vs. tert-butyl) .

Advanced: What computational tools are recommended for modeling this compound’s reactivity or crystallographic structure?

Methodological Answer:

- Density Functional Theory (DFT): Use Gaussian or ORCA to calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., bromination energetics) .

- Crystallographic Refinement: SHELX software (SHELXL) is ideal for refining X-ray diffraction data. Input .hkl files generated from single-crystal diffraction and validate using R-factors .

- Docking Studies: For biological applications, use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

Advanced: How do researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

- Case Study: If bromination with Br₂ in CHCl₃ yields dibromo derivatives (e.g., 2,3-dibromo-1-(4-ethylphenyl)propan-1-one), adjust stoichiometry (≤1 eq. Br₂) or switch to NBS for controlled monobromination .

- Troubleshooting:

Advanced: What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical Intermediates: The bromomethyl group enables Suzuki coupling to introduce aryl/heteroaryl moieties for drug candidates (e.g., kinase inhibitors) .

- Polymer Chemistry: Serve as a photoinitiator precursor in UV-curable resins due to the ketone’s radical-generating capability .

- Agrochemicals: Functionalize via nucleophilic substitution (e.g., with thiourea) to create herbicidal analogs .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。